4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one
Overview
Description
4-(3-Fluorophenyl)-2,2-dimethyl-5-(4-(methylthio)phenyl)furan-3(2H)-one, also known as FDFM, is an aromatic compound that is being studied for its potential applications in a variety of scientific fields. FDFM is a member of the furan family and has a molecular formula of C14H14FSO. It is a colorless, odorless solid at room temperature and is highly soluble in polar solvents such as methanol and ethanol.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Methods : The compound has been synthesized through reactions involving aryl methyl ketones, indicating a methodology for creating similar furan derivatives. This process highlights the compound's potential as a building block in organic synthesis (Yin et al., 2008).
- Chemical Reactivity : Studies on similar furan compounds reveal their reactivity and stereoselectivity in reactions like Diels-Alder, which is significant for designing synthetic pathways and understanding the chemical behavior of these compounds (Hajduch et al., 2007).
Potential Biological and Pharmacological Activities
- Anticancer Potential : Derivatives of similar furan compounds have been investigated for their structure-activity relationship in anticancer applications, demonstrating the relevance of furan derivatives in medicinal chemistry (Selvam et al., 2012).
- Fluorescent Properties for Biological Studies : The compound’s structural relatives have been used as fluorescent probes, suggesting potential applications in biological imaging or as a tool in pharmacological studies (Nicoll-Griffith et al., 2004).
Material Science and Electronics
- Electronic and Optical Materials : Some furan derivatives exhibit blue fluorescence and unique electrochemical properties, indicating potential applications in electronic and photonic materials (Kojima et al., 2016).
properties
IUPAC Name |
4-(3-fluorophenyl)-2,2-dimethyl-5-(4-methylsulfanylphenyl)furan-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO2S/c1-19(2)18(21)16(13-5-4-6-14(20)11-13)17(22-19)12-7-9-15(23-3)10-8-12/h4-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXGJFNQTZTDPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)SC)C3=CC(=CC=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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